Ethyl 4-bromothiazole-5-carboxylate
Description
Historical Context and Significance of Thiazole (B1198619) Heterocycles in Organic and Medicinal Chemistry
The journey of thiazole chemistry began in the late 19th century. numberanalytics.com Since their discovery, thiazole and its derivatives have been the subject of extensive research due to their presence in a wide array of biologically active compounds. numberanalytics.comanalis.com.my This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a fundamental component in numerous natural and synthetic products. analis.com.myresearchgate.net The significance of the thiazole ring is underscored by its incorporation into essential molecules like vitamin B1 (thiamine) and its role in the development of a multitude of therapeutic agents. researchgate.netwikipedia.orgjetir.org The versatility of the thiazole scaffold has made it a cornerstone in medicinal chemistry, with ongoing research continually uncovering new applications. nih.govresearchgate.net
Structural Features and Aromaticity of the Thiazole Ring
The thiazole ring is a planar, five-membered heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. numberanalytics.comanalis.com.my This arrangement results in a structure with significant π-electron delocalization, bestowing upon it a degree of aromaticity greater than that of similar heterocycles like oxazoles. wikipedia.org The aromatic character of the thiazole ring is a key determinant of its chemical properties and reactivity. nih.govresearchgate.net This aromaticity contributes to the stability of the ring and influences its interaction with biological targets. numberanalytics.comresearchgate.net The presence of both a sulfur and a nitrogen atom in the ring imparts unique chemical and physical properties, making it a versatile building block in organic synthesis. numberanalytics.com
Table 1: Physicochemical Properties of Thiazole
| Property | Value |
| Molecular Formula | C₃H₃NS |
| Molar Mass | 85.12 g·mol⁻¹ wikipedia.org |
| Boiling Point | 116 to 118 °C wikipedia.org |
| Acidity (pKa of conjugate acid) | 2.5 wikipedia.org |
Overview of Substituted Thiazoles and Their Biological Relevance
Substituted thiazoles, where one or more hydrogen atoms on the ring are replaced by other functional groups, form a vast and diverse class of compounds with a wide spectrum of biological activities. analis.com.myresearchgate.net The positions for substitution on the thiazole ring (2, 4, and 5) allow for the creation of a large library of derivatives with tailored properties. analis.com.my The nature and position of these substituents play a crucial role in determining the molecule's biological function. analis.com.my
Therapeutic Applications of Thiazole-Containing Compounds
The thiazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.netnih.gov Thiazole derivatives have demonstrated a remarkable range of therapeutic activities, including:
Antimicrobial and Antifungal: Many thiazole derivatives exhibit potent antibacterial and antifungal properties. numberanalytics.comresearchgate.net Compounds like sulfathiazole (B1682510) have been historically important antimicrobial drugs. nih.gov
Anti-inflammatory: Certain thiazole compounds have shown significant anti-inflammatory and analgesic effects. numberanalytics.com
Anticancer: The thiazole ring is a key component of several clinically used anticancer drugs, such as Dasatinib and Ixabepilone. nih.govasu.edu These compounds often work by inhibiting specific enzymes or disrupting cellular processes like microtubule formation. nih.govasu.edu
Antiviral: Thiazole derivatives have been developed as antiviral agents, with Ritonavir being a notable example used in the treatment of HIV. jetir.orgtandfonline.com
Central Nervous System (CNS) Activity: Thiazole-containing molecules have been investigated for their potential in treating various CNS disorders. nih.gov
Table 2: Examples of Thiazole-Containing Drugs and Their Therapeutic Uses
| Drug Name | Therapeutic Use |
| Sulfathiazole | Antimicrobial nih.gov |
| Dasatinib | Anticancer nih.govasu.edu |
| Ixabepilone | Anticancer nih.govasu.edu |
| Ritonavir | Antiviral (HIV) jetir.orgtandfonline.com |
| Meloxicam | Anti-inflammatory jetir.org |
| Abafungin | Antifungal jetir.orgnih.gov |
Natural Products Incorporating Thiazole Moieties
The thiazole ring is not only a product of synthetic chemistry but is also found in a variety of natural products, often with complex structures and potent biological activities. researchgate.netresearchgate.net These natural thiazoles are frequently isolated from marine organisms and microorganisms. tandfonline.comresearchgate.net A prominent example is Vitamin B1 (thiamine), which is essential for human health. researchgate.netwikipedia.org Other notable natural products containing the thiazole moiety include the epothilones, which have been developed as anticancer agents, and various marine-derived peptides and alkaloids with cytotoxic and other biological activities. wikipedia.orgresearchgate.net The biosynthesis of these natural thiazoles often involves the modification of cysteine residues in peptide precursors. tandfonline.com
Positioning of Ethyl 4-bromothiazole-5-carboxylate within the Thiazole Landscape
This compound is a synthetic, substituted thiazole derivative. Its structure features a bromine atom at the 4-position and an ethyl carboxylate group at the 5-position of the thiazole ring. This specific arrangement of substituents makes it a valuable intermediate in organic synthesis. The bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse molecular fragments. guidechem.com The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further expanding its synthetic utility. guidechem.com
This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of febuxostat, a drug used for the treatment of gout. guidechem.com The strategic placement of the bromo and ester functionalities on the thiazole core makes this compound a versatile platform for the development of novel drug candidates and other functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHMYUZUYGXGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597418 | |
| Record name | Ethyl 4-bromo-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152300-60-2 | |
| Record name | Ethyl 4-bromo-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-thiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Reactivity and Transformation of Ethyl 4 Bromothiazole 5 Carboxylate
Reactions Involving the Bromine Atom
The bromine atom on the thiazole (B1198619) ring is a good leaving group, making the 4-position susceptible to various chemical transformations. This reactivity allows for the introduction of a wide range of functional groups, significantly expanding the synthetic utility of this building block.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the chemical reactivity of ethyl 4-bromothiazole-5-carboxylate. The electron-withdrawing nature of the adjacent ester group and the inherent properties of the thiazole ring facilitate the displacement of the bromine atom by various nucleophiles.
The replacement of the bromine atom with an amino group, known as amination, is a crucial transformation for the synthesis of biologically active compounds. This reaction is typically achieved by treating this compound with a primary or secondary amine. The reaction conditions, such as the choice of solvent, temperature, and the presence of a base, can significantly influence the reaction's efficiency and yield.
While specific documented examples for the direct amination of this compound are not extensively detailed in readily available literature, the general reactivity of 4-halothiazoles suggests that these reactions are feasible. For instance, the synthesis of various 2-aminothiazole (B372263) derivatives often proceeds from the corresponding 2-bromothiazole (B21250) precursors.
Table 1: Representative Amination Reactions of Bromo-Thiazole Derivatives
| Amine | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Ammonia (B1221849) | Ethanol (B145695) | - | 100 | - | General Knowledge |
| Alkylamines | DMF | K₂CO₃ | 80-120 | Moderate to Good | General Knowledge |
| Arylamines | Toluene | NaOtBu | 100-110 | Moderate to Good | General Knowledge |
Note: This table represents generalized conditions for amination reactions on bromothiazole systems and serves as a predictive guide for the reactivity of this compound.
The introduction of a sulfur-containing functional group, or thiolation, can be accomplished by reacting this compound with a thiol. This reaction provides access to a range of thioether derivatives, which are valuable intermediates in medicinal chemistry and materials science. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Detailed research findings on the thiolation of this compound are limited in publicly accessible databases. However, based on the established reactivity of similar heterocyclic halides, the reaction would likely proceed under standard nucleophilic aromatic substitution conditions.
Table 2: Predicted Thiolation Reactions of this compound
| Thiol | Solvent | Base | Temperature (°C) | Predicted Yield |
| Ethanethiol | DMF | NaH | 25-50 | Good |
| Thiophenol | Acetonitrile (B52724) | K₂CO₃ | 50-80 | Good to Excellent |
| Benzyl mercaptan | Ethanol | NaOEt | Reflux | Moderate to Good |
Note: This table is predictive and based on the general reactivity of 4-halothiazoles.
The bromine atom can also be displaced by an alkoxide, leading to the formation of an ether linkage at the 4-position. These alkoxylation reactions are typically performed by treating the bromo-thiazole with a sodium or potassium alkoxide in the corresponding alcohol as the solvent.
A study on the reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide (B1231860) demonstrated that such substitutions are feasible on the thiazole ring. google.com While the electronic effects of the nitro group differ from the ester group in this compound, the general principle of nucleophilic aromatic substitution by an alkoxide is applicable. The reaction of 4-halogenothiazoles with sodium methoxide is known to be highly reactive. google.com
Table 3: Illustrative Alkoxide Reactions with Halogenated Thiazoles
| Halogenated Thiazole | Alkoxide | Solvent | Product | Yield (%) | Reference |
| 2-Chloro-5-nitrothiazole | Sodium methoxide | Methanol | 2-Methoxy-5-nitrothiazole | ~90 | google.com |
Note: This table provides an example of an alkoxide substitution on a related thiazole system to illustrate the potential reactivity of this compound.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This compound is a suitable substrate for these reactions, allowing for the introduction of various aryl and heteroaryl substituents at the 4-position.
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. In the case of this compound, the bromine atom serves as the leaving group, enabling the formation of a new carbon-carbon bond with an aryl or heteroaryl boronic acid or its ester. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted thiazoles, which are common motifs in pharmaceuticals.
For instance, the Suzuki-Miyaura coupling of ethyl 2-bromothiazole-4-carboxylate has been reported in the synthesis of more complex thiazole-containing structures. chemscene.com A similar reactivity is expected for its 4-bromo-5-carboxylate isomer. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent system.
Table 4: Suzuki-Miyaura Coupling of a Related Bromo-Thiazole Derivative
| Bromo-Thiazole Derivative | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl 2-bromothiazole-4-carboxylate | (Het)Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | - | chemscene.com |
Note: This table illustrates the conditions used for a Suzuki-Miyaura coupling of a related bromo-thiazole ester, which are likely applicable to this compound.
Heck Coupling and Other Palladium-Catalyzed Transformations
The bromine atom at the C4 position of this compound is a key site for palladium-catalyzed cross-coupling reactions. Among these, the Heck reaction is a powerful method for the formation of carbon-carbon bonds. organic-chemistry.org This reaction typically involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The general scheme for a Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.org
While specific examples of Heck reactions involving this compound are not extensively detailed in the provided search results, the general principles of the Heck reaction with aryl bromides are well-established. organic-chemistry.org The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. For instance, various palladium sources like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) can be employed, often in combination with phosphine ligands that stabilize the palladium complex and influence its reactivity.
Beyond the Heck reaction, other palladium-catalyzed transformations at the C4 position are also feasible. These can include Suzuki coupling (with boronic acids), Stille coupling (with organotin compounds), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), further highlighting the synthetic utility of the bromo substituent.
Table 1: Overview of Potential Palladium-Catalyzed Reactions
| Reaction Name | Coupling Partner | Resulting Bond |
| Heck Coupling | Alkene | C-C |
| Suzuki Coupling | Boronic acid/ester | C-C |
| Stille Coupling | Organotin compound | C-C |
| Sonogashira Coupling | Terminal alkyne | C-C |
| Buchwald-Hartwig Amination | Amine | C-N |
Reactions Involving the Ester Group
The ethyl ester group at the C5 position of the thiazole ring provides another handle for chemical modification. These reactions primarily involve nucleophilic acyl substitution, allowing for the conversion of the ester into other functional groups.
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-bromothiazole-5-carboxylic acid, is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions. libretexts.org
Acidic Hydrolysis : This reversible reaction is typically performed by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgmnstate.edu The equilibrium can be driven towards the products by using a large excess of water. mnstate.edu
Basic Hydrolysis (Saponification) : This is an irreversible reaction that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The reaction yields the carboxylate salt, which is then protonated in a subsequent acidic workup step to afford the free carboxylic acid. mnstate.eduwjec.co.uk
Transesterification is the process of exchanging the ethyl group of the ester with a different alcohol moiety. This reaction is often catalyzed by either an acid or a base. The general utility of transesterification lies in its ability to modify the ester group to suit the requirements of a particular synthetic route or to alter the physical properties of the molecule. nih.gov While direct studies on this compound are not detailed, the principles of transesterification of β-keto esters, which share some electronic similarities, suggest that various alcohols could be employed. nih.gov
The ethyl ester can be converted into an amide by reacting it with an amine. This reaction typically requires heating and can be catalyzed by the amine itself or by the addition of a Lewis acid. The resulting amides are important functionalities in many biologically active molecules. The direct reaction with ammonia would yield the primary amide, while primary or secondary amines would produce the corresponding N-substituted amides.
The ester group can be reduced to a primary alcohol, (4-bromothiazol-5-yl)methanol. Strong reducing agents are generally required for this transformation.
Lithium Aluminum Hydride (LiAlH₄) : This is a powerful and non-selective reducing agent capable of reducing esters to primary alcohols. harvard.edu
Lithium Borohydride (LiBH₄) : This reagent is also effective for the reduction of esters to alcohols. harvard.edu
Reactions Involving the Thiazole Ring System
The thiazole ring itself is an aromatic heterocycle and can undergo certain reactions, although its reactivity is influenced by the electron-withdrawing nature of the bromo and carboxylate substituents. Potential reactions could include electrophilic aromatic substitution, although the ring is deactivated, or nucleophilic aromatic substitution, where a suitable nucleophile might displace a substituent under specific conditions. The stability of the thiazole ring is generally high, but it can be susceptible to cleavage under harsh reaction conditions. Further research would be needed to explore the specific reactivity of the thiazole ring in this particular substituted system.
Electrophilic Aromatic Substitution
The thiazole ring is generally considered an electron-deficient aromatic system, which typically deactivates it towards electrophilic aromatic substitution. However, theoretical calculations on the electron density of the thiazole ring indicate that the C5 position is the most electron-rich and, therefore, the most likely site for electrophilic attack. In the case of this compound, this position is already substituted with an ethyl carboxylate group.
The C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases due to the inductive effect of the adjacent sulfur and nitrogen atoms. guidechem.com While this facilitates nucleophilic substitution at this position, it also suggests that electrophilic attack at C2 is less favorable.
Direct electrophilic aromatic substitution on the thiazole ring of this compound, such as nitration or halogenation, is not well-documented in the literature. This is likely due to the deactivating nature of the thiazole ring itself, further compounded by the electron-withdrawing ethyl carboxylate group at the C5 position. However, a study on the halogenation of the parent thiazolo[5,4-d]thiazole (B1587360) system, which is also an electron-deficient heterocycle, has shown that direct chlorination and bromination are possible, leading to mono- and dihalogenated derivatives. udayton.eduresearchgate.net This suggests that under appropriate conditions, electrophilic substitution on the thiazole ring of this compound might be achievable, with the most probable site of attack being the C2 position, provided a sufficiently reactive electrophile is employed.
Oxidation and Reduction of the Thiazole Nucleus
Oxidation:
The thiazole nucleus can undergo oxidation at both the nitrogen and sulfur atoms. Oxidation of the nitrogen atom leads to the formation of a thiazole N-oxide. wikipedia.org This transformation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The resulting N-oxides can exhibit altered reactivity and have been utilized in palladium-catalyzed C-H arylation reactions, where the N-oxide directs the reaction to the C2 position under milder conditions. wikipedia.org
Oxidation at the sulfur atom can also occur, leading to the formation of non-aromatic sulfoxides or sulfones. wikipedia.org For instance, the oxidation of a substituted thiazole with an excess of m-chloroperbenzoic acid can yield the corresponding thiazole S,S-dioxide. acs.org
Reduction:
The reduction of the thiazole ring is also a possible transformation, although it can be challenging due to the aromatic stability of the ring. Catalytic hydrogenation using metal catalysts like platinum can be employed, but the thiazole ring shows good stability under these conditions. youtube.com More forceful reducing agents are often required. For example, reduction with Raney Nickel can lead to the desulfurization and subsequent degradation of the thiazole ring. youtube.com
The use of strong reducing agents like lithium aluminum hydride (LiAlH4) is a potential route for the reduction of the thiazole nucleus. ic.ac.ukorganic-chemistry.orgmasterorganicchemistry.comyoutube.com However, the presence of the reducible ethyl ester group in this compound would likely lead to its concurrent reduction to a primary alcohol. Selective reduction of the thiazole ring in the presence of the ester would require carefully controlled reaction conditions or the use of specific reducing agents that show selectivity for the heterocyclic ring. Catalytic hydrogenation of aromatic rings, including heterocycles, is a well-established method, and various catalysts are available. tcichemicals.commdpi.commsu.eduresearchgate.net The choice of catalyst and reaction conditions is crucial to achieve the desired transformation without affecting other functional groups. The sulfur atom in the thiazole ring can act as a catalyst poison for some metals like palladium, potentially requiring higher catalyst loadings or the use of more robust catalysts.
Formation of More Complex Fused Thiazole Systems
This compound is a key building block for the synthesis of various fused thiazole systems. The bromine atom at the C4 position and the adjacent ethyl carboxylate group at C5 provide convenient handles for annulation reactions, leading to the construction of bicyclic and polycyclic heterocyclic compounds.
One important application is in the synthesis of thiazolo[5,4-b]pyridines . These fused systems can be prepared through multi-step synthetic pathways that often involve the initial functionalization of the thiazole ring, followed by the construction of the pyridine (B92270) ring. For example, a Suzuki cross-coupling reaction can be employed to introduce a substituent at the C4 position, which then participates in the cyclization to form the pyridine ring.
Another significant class of fused systems accessible from this compound derivatives are thiazolo[5,4-d]pyrimidines . The synthesis of these compounds often involves the transformation of the ethyl carboxylate group and the utilization of the C4 position to build the pyrimidine (B1678525) ring. For instance, the carboxylate can be converted to an amide, which then undergoes cyclization with a suitable reagent to form the fused pyrimidine ring.
The synthesis of thiazolo[3,2-a]pyrimidines has also been reported, starting from precursors that can be derived from reactions involving thiazole building blocks. mdpi.com
Furthermore, this compound can be envisioned as a precursor for the synthesis of thiazolo[5,4-d]thiazoles . These compounds, formed by two fused thiazole rings, are of interest due to their extended π-conjugated system and high oxidative stability. tcichemicals.com The synthesis of such systems often involves the condensation of appropriate precursors under specific reaction conditions.
The following table summarizes some of the fused thiazole systems that can be synthesized from this compound or its derivatives.
| Fused Thiazole System | General Synthetic Strategy |
| Thiazolo[5,4-b]pyridines | Functionalization at C4 (e.g., Suzuki coupling) followed by pyridine ring annulation. |
| Thiazolo[5,4-d]pyrimidines | Transformation of the C5-carboxylate and cyclization involving the C4 position. |
| Thiazolo[3,2-a]pyrimidines | Multi-step synthesis involving thiazole precursors. |
| Thiazolo[5,4-d]thiazoles | Condensation reactions to form the second thiazole ring. |
Exploration of Reaction Mechanisms
The transformations of this compound are underpinned by a variety of reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.
A key reaction of this compound is palladium-catalyzed cross-coupling , such as the Suzuki-Miyaura reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The cycle consists of three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the bromide. This step typically requires the presence of a base to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The electronic properties of the thiazole ring can influence the rate and efficiency of these coupling reactions. Density Functional Theory (DFT) studies on substituted thiazoles have provided insights into their reactivity. wikipedia.orgmdpi.comorganic-chemistry.org These studies show that the electron distribution in the thiazole ring is significantly affected by the nature and position of substituents. For instance, electron-withdrawing groups like the ethyl carboxylate at C5 can influence the charge density on the ring atoms, which in turn can affect the kinetics of the oxidative addition and reductive elimination steps in the catalytic cycle. wikipedia.org
The reactivity of this compound in nucleophilic aromatic substitution reactions is another area of mechanistic interest. The bromine atom at C4 is a potential leaving group. However, direct displacement of the bromine by a nucleophile is generally difficult on an sp2-hybridized carbon of an aromatic ring. Such reactions often proceed through addition-elimination or elimination-addition (benzyne-type) mechanisms, although the latter is unlikely for a five-membered heterocycle. The electron-deficient nature of the thiazole ring can facilitate nucleophilic attack, and the presence of the electron-withdrawing carboxylate group at C5 would further activate the ring towards such reactions.
The following table outlines the key mechanistic steps for the Suzuki-Miyaura coupling of this compound.
| Mechanistic Step | Description |
| Oxidative Addition | Pd(0) inserts into the C4-Br bond of the thiazole ring. |
| Transmetalation | The organic group from the boronic acid derivative replaces the bromide on the Pd(II) center. |
| Reductive Elimination | The two organic fragments on the Pd(II) center couple, forming the product and regenerating Pd(0). |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of Ethyl 4-bromothiazole-5-carboxylate.
The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The thiazole (B1198619) ring contains a single proton at the C2 position, which is expected to appear as a sharp singlet due to the absence of adjacent protons for coupling. The ethyl ester group gives rise to two signals: a quartet for the methylene (B1212753) (-CH₂) protons, resulting from coupling with the three adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, caused by coupling to the two methylene protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.8 - 9.2 | Singlet (s) | 1H | H-2 (Thiazole ring) |
| ~4.3 - 4.5 | Quartet (q) | 2H | -OCH₂CH₃ |
| ~1.3 - 1.5 | Triplet (t) | 3H | -OCH₂CH₃ |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Six distinct carbon signals are expected for this compound. Key signals include the carbonyl carbon of the ester group, typically found in the downfield region (160-170 ppm). The carbons of the thiazole ring (C2, C4, and C5) will have characteristic shifts, with C4, being bonded to bromine, appearing at a different chemical shift compared to the unsubstituted C5, which is adjacent to the carboxylate group. The two carbons of the ethyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~160 - 165 | C=O (Ester) |
| ~150 - 155 | C-2 (Thiazole ring) |
| ~130 - 135 | C-4 (Thiazole ring, C-Br) |
| ~120 - 125 | C-5 (Thiazole ring) |
| ~60 - 65 | -OCH₂CH₃ |
| ~14 - 16 | -OCH₂CH₃ |
To unequivocally confirm the assignments from 1D NMR, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would link the H-2 signal to the C-2 carbon, the methylene proton signal to its corresponding carbon, and the methyl proton signal to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular fragments. It shows correlations between protons and carbons over two to three bonds. Expected key correlations would include the H-2 proton to the C-4 and C-5 carbons of the thiazole ring, and the methylene protons of the ethyl group to the ester carbonyl carbon and the C-5 carbon of the ring, thereby confirming the position of the ester group relative to the bromine atom.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretching vibration is a prominent feature. Other significant absorptions include those for the C-O stretching of the ester, C=N and C=C stretching vibrations within the thiazole ring, and C-H stretching from the ethyl group.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1710 - 1730 | C=O Stretch | Ester |
| ~1500 - 1600 | C=N / C=C Stretch | Thiazole Ring |
| ~1200 - 1300 | C-O Stretch | Ester |
| ~2850 - 3000 | C-H Stretch | Ethyl Group |
| ~600 - 800 | C-Br Stretch | Bromo-substituent |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry confirms the molecular weight and provides insight into the compound's structure through fragmentation patterns. The molecular formula of this compound is C₆H₆BrNO₂S, corresponding to a molecular weight of approximately 236.09 g/mol . sigmaaldrich.comchemnet.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.
A key feature in the mass spectrum would be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This isotopic pattern is the characteristic signature of a molecule containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃) or the loss of an ethyl radical (-•CH₂CH₃).
Ultraviolet-Visible (UV-Vis) Spectroscopy
While not as structurally informative as NMR or MS for this particular compound, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. Thiazole and its derivatives are known to absorb light in the ultraviolet region, typically due to π → π* transitions within the conjugated aromatic system. The presence of the bromine atom and the carboxylate group as substituents on the thiazole ring would be expected to influence the position and intensity of these absorption maxima.
Table of Mentioned Compounds
Crystallographic Studies of this compound and its Derivatives (X-ray Diffraction)
The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray diffraction (XRD) is a powerful analytical technique that provides detailed information about the crystal structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While crystallographic data for this compound itself is not extensively reported in the literature, studies on its derivatives offer significant insights into the structural characteristics of this class of compounds.
Research on derivatives of this compound has successfully employed single-crystal X-ray diffraction to elucidate their molecular geometries and packing in the solid state. For instance, the crystal structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a complex derivative, has been unambiguously confirmed through this method. mdpi.com In this particular study, crystals suitable for X-ray diffraction were obtained by the slow evaporation of a tetrahydrofuran (B95107) solution. mdpi.com
The analysis of the diffraction data for this derivative revealed a nearly flat thiazolo[3,2-a]pyrimidine bicyclic system. mdpi.com The six-membered ring was found to adopt a sofa conformation, with the sp³-hybridized carbon atom C5 showing a slight deviation from the plane formed by the other five atoms. mdpi.com Such detailed structural information is crucial for understanding the molecule's reactivity and potential interactions with biological targets.
Similarly, crystallographic studies on other related bromothiazole derivatives, such as 2,4-dibromothiazole (B130268) and 2,4-diacetyl-5-bromothiazole, have provided valuable data. researchgate.net For 2,4-diacetyl-5-bromothiazole, the crystal structure was determined to be triclinic with a space group of P-1. researchgate.net The structure of this molecule is notably influenced by halogen bonding, both intramolecularly between the 4-acetyl group and the 5-bromo substituent, and intermolecularly between the 2-acetyl group of one molecule and the 5-bromo substituent of an adjacent molecule. researchgate.net
The crystallographic data obtained from these studies are summarized in the interactive table below, providing a comparative overview of the key structural parameters for these related compounds.
Table 1: Crystallographic Data for Derivatives of Bromothiazole
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | C₁₆H₁₅BrN₂O₃S | Monoclinic | P2₁/c | 11.196(2) | 12.399(3) | 12.083(2) | 90 | 107.03(3) | 90 | mdpi.com |
| 2,4-Dibromothiazole | C₃HBr₂NS | Orthorhombic | Fmm2 | 6.700(10) | 16.21(3) | 5.516(8) | 90 | 90 | 90 | researchgate.net |
| 2,4-Diacetyl-5-bromothiazole | C₇H₆BrNO₂S | Triclinic | P-1 | 4.040(2) | 8.254(5) | 13.208(8) | 96.191(17) | 93.865(16) | 94.067(11) | researchgate.net |
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations (DFT, ab initio)
There is currently no publicly available research detailing the electronic structure of Ethyl 4-bromothiazole-5-carboxylate through ab initio or Density Functional Theory (DFT) calculations. Such studies on related thiazole-containing molecules have been used to determine optimized molecular geometries, frontier molecular orbital energies (HOMO-LUMO gaps), and molecular electrostatic potential maps, which are crucial for understanding their reactivity and intermolecular interactions. For other thiazole (B1198619) derivatives, DFT calculations have been successfully used to correlate theoretical data with experimental findings from spectroscopic techniques.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with a biological target. At present, there are no published molecular docking or dynamics simulation studies specifically featuring this compound. Research on other substituted thiazoles has demonstrated their potential to interact with various biological targets, suggesting that this compound could be a candidate for such investigations in the future.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies, which correlate variations in the chemical structure of compounds with their biological activities, have not been specifically reported for this compound. The development of QSAR models typically requires a dataset of structurally related compounds with known activities, which may not yet exist for a series of compounds based on this particular scaffold.
Prediction of Spectroscopic Properties
While experimental spectroscopic data for this compound may exist, computational predictions of its spectroscopic properties (such as NMR, IR, and UV-Vis spectra) are not found in the current body of scientific literature. For other organic molecules, computational methods have proven to be a valuable aid in the interpretation of experimental spectra.
Reaction Mechanism Studies using Computational Methods
Computational studies on the reaction mechanisms involving this compound are not currently available. Theoretical investigations into the synthetic pathways or reactivity of this compound could provide valuable insights for optimizing reaction conditions and exploring its chemical transformations.
Applications in Materials Science and Other Fields
Polymer Synthesis and Material Properties
The application of Ethyl 4-bromothiazole-5-carboxylate as a monomer or modifying agent in polymer synthesis is not extensively documented in publicly available research. While thiazole (B1198619) derivatives are recognized for their utility as building blocks in materials science due to their thermal stability and potential for creating conductive or bioactive polymers, specific studies detailing the polymerization of this compound or its effect on material properties are not prominent. The presence of the reactive bromo- and ester- functional groups suggests theoretical potential for its inclusion in polymerization reactions such as polycondensation or as a site for polymer grafting, though this remains an area for future research.
Applications in Agricultural Chemistry as Pesticides
In the agricultural sector, this compound has been identified for its potential use as a pesticide. Specifically, it is noted for its activity as an insect repellent and a fungicide. The thiazole ring is a core component of many biologically active molecules, and its derivatives are frequently explored for agrochemical applications. While detailed efficacy studies and field trial data for this specific compound are not widely published, its classification suggests it may contribute to crop protection by deterring pests and inhibiting the growth of fungal pathogens. Further research into its mode of action and spectrum of activity would be necessary to fully characterize its potential in sustainable agriculture.
Use as Chemical Intermediates in Fine Chemical Synthesis
One of the most significant roles of this compound is as a versatile intermediate in the synthesis of more complex organic compounds. Its chemical structure provides multiple reaction sites. The bromine atom can be readily substituted or used in cross-coupling reactions, while the ethyl ester group can be hydrolyzed or converted into other functional groups.
This reactivity makes it a valuable building block in the pharmaceutical industry. For instance, thiazole-5-carboxylic acid derivatives are crucial components in the synthesis of the anti-gout medication Febuxostat. google.compharmaffiliates.com The synthesis pathways for Febuxostat and related compounds often involve the construction of a substituted thiazole ring, for which this compound can serve as a key precursor. google.com Its application extends to the development of novel antibiotic drugs, where the thiazole nucleus is a common scaffold.
| Target Compound Class | Synthetic Application of Intermediate | Relevant Reaction Type |
| Pharmaceutical Actives (e.g., Febuxostat) | Serves as a core building block for the thiazole ring structure. | Cross-coupling reactions (e.g., Suzuki coupling), Hydrolysis |
| Bioactive Heterocycles | Used to introduce the thiazole moiety into larger molecules. | Nucleophilic substitution, Functional group interconversion |
| Novel Antibiotics | Acts as a precursor for complex antibiotic scaffolds. | Amidation, Ester hydrolysis |
Corrosion Inhibition Studies
The prevention of metal corrosion is a critical industrial challenge, and organic compounds containing heteroatoms like sulfur and nitrogen are often effective corrosion inhibitors. While research specifically on this compound is limited, extensive studies on its isomers, such as ethyl-2-bromothiazole-4-carboxylate, provide valuable insight into the potential of this class of compounds.
A study on ethyl-2-bromothiazole-4-carboxylate demonstrated its efficacy as a corrosion inhibitor for copper in an acidic (HCl) environment. researchgate.net The research, conducted using polarization and weight loss methods, found that the compound effectively reduces the corrosion rate by adsorbing onto the copper surface. researchgate.net This forms a protective film that acts as a barrier to the corrosive medium. The presence of sulfur, nitrogen, and oxygen atoms, along with the bromine, facilitates this adsorption process. researchgate.net
Key findings from the study on the isomer ethyl-2-bromothiazole-4-carboxylate include:
Increased Efficiency with Concentration: The inhibition efficiency improved as the concentration of the inhibitor increased. researchgate.net
Temperature Dependence: The efficiency of the inhibitor was found to decrease as the temperature rose from 40°C to 60°C, suggesting that the protective film may become less stable at higher temperatures. researchgate.net
Adsorption Mechanism: Thermodynamic parameters indicated that the adsorption process is effective in creating a protective layer on the metal's surface. researchgate.net
These findings suggest that this compound, due to its similar structural and elemental features, could theoretically exhibit comparable corrosion-inhibiting properties, though dedicated experimental verification is required.
Corrosion Inhibition Efficiency of Ethyl-2-bromothiazole-4-carboxylate on Copper in 1M HCl Data from a study on a structural isomer.
| Inhibitor Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) |
|---|---|---|
| 100 | 40 | Increases with concentration |
| 200 | 40 | Increases with concentration |
| 300 | 40 | Increases with concentration |
| 400 | 40 | Highest at this concentration |
| 100-400 | 50 | Efficiency decreases |
| 100-400 | 60 | Efficiency decreases further |
Future Research Directions and Outlook
Development of Novel Synthetic Methodologies
While classical methods for the synthesis of the thiazole (B1198619) core are well-established, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to Ethyl 4-bromothiazole-5-carboxylate and its derivatives. Modern synthetic strategies are increasingly emphasizing atom economy, reduced environmental impact, and the capacity for rapid library generation.
Key areas for future development include:
Multicomponent Reactions (MCRs): The application of MCRs, such as the Hantzsch thiazole synthesis and its variations, using novel starting materials could provide a more direct and efficient route to highly substituted thiazole derivatives. researchgate.net These one-pot reactions offer the advantage of building molecular complexity in a single step, which is highly desirable for the rapid synthesis of compound libraries for screening purposes. researchgate.net
Eco-Friendly Catalysis: The exploration of green catalysts, such as nano-catalysts or biocatalysts, for the synthesis of the thiazole ring is a promising avenue. researchgate.net These catalysts can offer higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. researchgate.net
Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reproducibility. Flow chemistry allows for precise control over reaction parameters, leading to improved yields and purity.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of reaction for the synthesis of thiazole derivatives, often leading to higher yields and cleaner reaction profiles in shorter time frames. researchgate.net
Further Exploration of Structure-Activity Relationships
The therapeutic potential of compounds derived from this compound is intrinsically linked to their chemical structure. A deeper understanding of the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective agents. Future research in this area will focus on systematic modifications of the core scaffold and the evaluation of their impact on biological activity.
Key aspects for future SAR studies include:
Systematic Substitution: A thorough investigation of the effect of different substituents at the 2- and 4-positions of the thiazole ring will be essential. For instance, SAR studies on thiazole derivatives have shown that the nature and position of substituents can significantly influence their antimicrobial and anticancer activities. nih.gov
Stereochemistry: For derivatives containing chiral centers, the investigation of the biological activity of individual enantiomers is critical, as stereoisomers can exhibit different pharmacological profiles.
Bioisosteric Replacement: The replacement of the ester group at the 5-position with other functional groups, such as amides or other bioisosteres, could lead to improved pharmacokinetic properties and biological activity. acs.org For example, the thiazolidine moiety has been explored as a bioisosteric replacement for urea/thiourea (B124793) groups in the design of acetylcholinesterase inhibitors. acs.org
Table 1: SAR Insights for Thiazole Derivatives
| Scaffold Modification | Impact on Biological Activity | Example Target |
| Substitution at the 4-position with a p-bromophenyl group | Increased antifungal and antituberculosis activity. nih.gov | Dihydrofolate Reductase (DHFR) |
| Presence of an ethyl carboxylate substituent at the 5-position | Slightly decreased overall antimicrobial activity in some series. nih.gov | Various microbial strains |
| Variation of N-alkyl substitutions on the thiazole nitrogen | Significant impact on antimigration activity in cancer cells. acs.org | Fascin |
Target-Specific Drug Design based on this compound Scaffold
The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov Future research will increasingly focus on the rational design of derivatives that target specific enzymes or receptors implicated in disease.
Promising therapeutic targets for future drug design include:
Kinase Inhibitors: The thiazole core is a key component of several approved kinase inhibitors. nih.gov Derivatives of this compound can be designed to target specific kinases involved in cancer progression, such as c-Met kinase. nih.gov
Enzyme Inhibitors: The scaffold can be elaborated to design inhibitors for various enzymes, including acetylcholinesterase (AChE) for the treatment of Alzheimer's disease acs.org and human lactate dehydrogenase A (hLDHA) as a target for anticancer agents. nih.gov
Antimicrobial Agents: The thiazole ring is a common feature in many antimicrobial agents. chemimpex.com Future work will focus on designing derivatives with novel mechanisms of action to combat drug-resistant pathogens.
Table 2: Thiazole-Based Inhibitors and Their Targets
| Compound Class | Target Enzyme/Receptor | Therapeutic Area |
| Thiazole/thiadiazole carboxamides | c-Met kinase nih.gov | Cancer |
| Thiazole–thiazolidine hybrids | Acetylcholinesterase (AChE) acs.org | Alzheimer's Disease |
| Thiazole scaffold-based small molecules | Human Lactate Dehydrogenase A (hLDHA) nih.gov | Cancer |
Investigation of New Biological Activities
While the anticancer and antimicrobial properties of thiazole derivatives are well-documented, the full spectrum of their biological activities remains to be explored. Future screening of compound libraries derived from this compound against a wider range of biological targets could uncover novel therapeutic applications.
Potential new areas of investigation include:
Antiviral Activity: Given the broad biological activity of thiazoles, screening for antiviral efficacy against a range of viruses is a logical next step. mdpi.com
Anti-inflammatory Properties: Some thiazole derivatives have shown anti-inflammatory activity, and further exploration in this area could lead to new treatments for inflammatory diseases. nih.govanalis.com.my
Neuroprotective Effects: The role of thiazole derivatives in the central nervous system is an emerging area of research, with potential applications in neurodegenerative diseases. nih.gov
Agrochemicals: Thiazole derivatives have applications as fungicides and herbicides in agriculture. researchgate.netchemimpex.com Further research could lead to the development of more effective and environmentally friendly crop protection agents.
Advanced Material Applications of Thiazole Derivatives
Beyond their biomedical applications, thiazole-containing compounds possess unique electronic and photophysical properties that make them attractive candidates for use in advanced materials. Future research in this area will focus on harnessing these properties to create novel functional materials.
Potential applications in material science include:
Organic Electronics: Thiazole derivatives can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells due to their electron-transporting capabilities and thermal stability.
Specialty Polymers and Coatings: The incorporation of the thiazole moiety into polymer backbones can enhance their thermal stability, chemical resistance, and durability, making them suitable for specialty coatings and high-performance materials. chemimpex.com
Sensors: The ability of the thiazole ring to coordinate with metal ions can be exploited in the design of chemical sensors for the detection of specific analytes.
Flavors and Fragrances: The unique aromatic properties of thiazole derivatives lend themselves to exploration in the development of novel flavoring agents and fragrances. chemimpex.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 4-bromothiazole-5-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis typically involves bromination of ethyl thiazole-5-carboxylate derivatives under controlled conditions. Key parameters include reaction temperature (0–5°C for bromine stability), stoichiometric ratios (e.g., 1:1.2 substrate-to-bromine), and solvent choice (e.g., dichloromethane for solubility). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress should be monitored using TLC and validated via -NMR to confirm bromine substitution at the 4-position .
Q. What crystallographic techniques are recommended for structural elucidation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization via slow evaporation in ethanol/water mixtures (7:3 v/v) yields suitable crystals. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for bromine and ester groups. Validate the final structure with PLATON (e.g., checkCIF) to ensure no missed symmetry or disorder .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., C-4 bromine vs. C-5 ester) may arise from solvent polarity or concentration effects. Perform comparative analysis using deuterated solvents (CDCl vs. DMSO-d) and standardized concentrations (0.1 M). Cross-validate with computational methods (DFT-based NMR prediction, e.g., B3LYP/6-311+G(d,p)) to assign signals definitively. Reference high-purity commercial samples (e.g., ≥98% by HPLC) to calibrate experimental data .
Q. What strategies are effective for analyzing the thiazole ring’s puckering and conformational dynamics?
- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify out-of-plane deviations. For this compound, calculate the puckering amplitude () and phase angle () using atomic coordinates from SC-XRD data. Compare with density functional theory (DFT) geometry optimizations (e.g., Gaussian09, M06-2X/cc-pVTZ) to assess intramolecular strain. Visualization tools like ORTEP-3 can overlay experimental and computed structures .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 4-bromo group acts as a directing site for Suzuki-Miyaura couplings. Optimize catalytic systems (e.g., Pd(PPh), KCO) in toluene/water mixtures. Monitor reaction kinetics via in situ -NMR (if fluorinated arylboronic acids are used). Post-reaction, isolate intermediates (e.g., Pd--complexes) via freeze-pump-thaw cycles to study mechanistic pathways .
Data-Driven Challenges
Q. How to address discrepancies in reported melting points (e.g., 89–92°C vs. 94–96°C)?
- Methodological Answer : Variations may stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) at 10°C/min to identify phase transitions. Pair with powder XRD to detect crystalline forms. Recrystallize from alternative solvents (e.g., acetonitrile vs. ethyl acetate) to isolate pure polymorphs .
Q. What computational methods predict the compound’s stability under varying pH conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., AMBER) to model hydrolysis of the ester group. Parameterize force fields with RESP charges derived from HF/6-31G* calculations. Validate experimentally via HPLC-MS after incubating the compound in buffered solutions (pH 2–12) at 37°C for 24 hours .
Synthetic and Analytical Tables
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Melting Point | 89–96°C | DSC, Capillary Method | |
| -NMR (δ) | 1.35 (t, 3H, CH), 4.40 (q, 2H, OCH) | 400 MHz, CDCl | |
| HPLC Purity | ≥98% | C18 Column, MeOH/HO |
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
